3-Cyclopentyl-1H-1,2,4-triazole
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Overview
Description
3-Cyclopentyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a nitrogenous heterocyclic compound . Triazole compounds, including two carbon and three nitrogen atoms, are capable of binding in the biological system with a variety of enzymes and receptors, exhibiting versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their broad biological activities . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including 3-Cyclopentyl-1H-1,2,4-triazole, is characterized by the presence of two carbon and three nitrogen atoms in a five-membered ring . The IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis
1,2,4-Triazole derivatives, including 3-Cyclopentyl-1H-1,2,4-triazole, have shown promising anticancer activity . The 1,2,4-triazole ring actively contributes to binding to the active site of enzymes .Physical And Chemical Properties Analysis
1,2,4-Triazole is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including 3-Cyclopentyl-1H-1,2,4-triazole, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry due to their high chemical stability and strong dipole moment . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Supramolecular Chemistry
1,2,3-Triazoles have applications in supramolecular chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Chemical Biology
1,2,3-Triazoles are used in chemical biology . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Materials Science
1,2,3-Triazoles are used in materials science . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Mechanism of Action
Target of Action
Triazole compounds have been reported to inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . They have also been associated with interactions with the amide group of Thr199 and Zn ion
Mode of Action
It is known that triazole compounds can inhibit cyclin-dependent kinase 2 (cdk2), which is a crucial regulator of the cell cycle . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
Triazole compounds have been associated with the inhibition of the biosynthesis of ergosterol, a major steroid in fungal membranes . This inhibition occurs by blocking 14-α-demethylation, leading to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Pharmacokinetics
Triazole compounds are known for their ability to form hydrogen bonds and bipolar interactions, which can improve their solubility and bioavailability .
Result of Action
Triazole compounds have been associated with significant cytotoxic activities against various cancer cell lines . They have also been reported to exhibit a broad spectrum of antiviral activity .
Action Environment
It is known that triazole compounds are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This suggests that they may maintain their efficacy and stability under a variety of environmental conditions.
Safety and Hazards
properties
IUPAC Name |
5-cyclopentyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-4-6(3-1)7-8-5-9-10-7/h5-6H,1-4H2,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINKSVIPXHPJIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597779 |
Source
|
Record name | 5-Cyclopentyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1210317-84-2 |
Source
|
Record name | 5-Cyclopentyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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